molecular formula C7H13NO2 B011670 (S)-2-Amino-5-methylhex-4-enoic acid CAS No. 19914-06-8

(S)-2-Amino-5-methylhex-4-enoic acid

Cat. No. B011670
CAS RN: 19914-06-8
M. Wt: 143.18 g/mol
InChI Key: XRARHOAIGIRUNR-LURJTMIESA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been achieved through several methods. One notable approach includes the synthesis of 4-aminohex-5-enoic acid, a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase, with excellent enantioselectivity from L-glutamic acid, illustrating the use of novel protecting groups and key intermediate manipulations (Kwon, Keusenkothen, & Smith, 1992). Another pathway involves the enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation, highlighting the importance of catalyst selection and reaction conditions for achieving high enantiomeric excess and overall yield (Burk et al., 2003).

Molecular Structure Analysis

The molecular structure of (S)-2-Amino-5-methylhex-4-enoic acid derivatives has been extensively studied, with research focusing on the stereoselective synthesis of its stereoisomers. Investigations into the molecular structures and geometries of related compounds have been optimized using various techniques, including density functional theory (DFT) methods, to understand the compound's conformation and reactivity (Herdeis & Lütsch, 1993).

Chemical Reactions and Properties

(S)-2-Amino-5-methylhex-4-enoic acid and its analogs participate in a range of chemical reactions, demonstrating diverse chemical properties. For example, the photoisomerizations of related compounds have been examined, showing rapid cis/trans isomerization and conversion to cyclic structures, which are influenced by charge localization during photoisomerization (Childs et al., 1983).

Physical Properties Analysis

The physical properties of (S)-2-Amino-5-methylhex-4-enoic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for its application in synthesis and material science. Studies focusing on the preparation and characterization of molecular crystals based on related compounds have contributed to understanding the stability and luminescent properties of these materials (Zhestkij et al., 2021).

Chemical Properties Analysis

The chemical properties of (S)-2-Amino-5-methylhex-4-enoic acid, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and biological systems. Research into enzyme-activated irreversible inhibitors has highlighted the compound's selectivity and mechanism of action, providing insights into its chemical behavior and potential therapeutic applications (Jung & Seiler, 1978).

Scientific Research Applications

  • Influence on Enzyme Activity in Plants : This compound is an analogue of phenylalanine and may influence the activity of phenylalanyl-sRNA synthetase enzymes in plant species like Aesculus (Fowden, 1968).

  • Inhibitor of GABA-T : It acts as a potent inhibitor of 4-aminobutyrate-2-oxoglutarate aminotransferase (GABA-T) with excellent enantioselectivity (Kwon, Keusenkothen, & Smith, 1992).

  • Catalytic Inhibition in Mammalian Brain : This amino acid is a selective inhibitor of rat brain 4-aminobutyrate aminotransferase, leading to an irreversible loss of enzymatic activity (Lippert, Metcalf, Jung, & Casara, 1977).

  • Effect on Cytokinin Activity : In bioassays, this acid has shown to inhibit growth, especially in its unesterified carboxylic acid form (Letham & Young, 1971).

  • Occurrence in Natural Sources : It has been isolated from natural sources such as a New Guinea Boletus, along with other amino acids and steroids (Gellert, Halpern, & Rudzats, 1973).

  • Enantioselective Synthesis : Enzyme-catalyzed processes have been developed for the enantioselective synthesis of related unsaturated β-hydroxy acids (Macritchie, Silcock, & Willis, 1997).

  • Synthesis in Scientific Research : A developed method allows for the preparation of N-protected (2E)-5-amino-5-methylhex-2-enoic acids for use in scientific research applications (Jessen, Selvig, & Valsborg, 2001).

  • Inhibition of Ornithine Aminotransferase : Compounds like 4-aminohex-5-ynoic acid, related to (S)-2-amino-5-methylhex-4-enoic acid, inhibit ornithine aminotransferase in the brain and liver, impacting ornithine degradation (Jung & Seiler, 1978).

  • Biosynthesis from Isoleucine : Isoleucine has been identified as an effective precursor for the biosynthesis of this amino acid in Aesculus californica (Fowden & Mazelis, 1971).

  • Role in Pyrophosphate Exchange : It is involved in pyrophosphate exchange reactions catalyzed by phenylalanyl-tRNA synthetases in certain Aesculus species (Anderson & Fowden, 1970).

  • Metabolism in Pharmaceutical Applications : The metabolism of related compounds, such as arylhexenoic acids, is significant in the context of pharmaceuticals like indomethacin for providing sustained analgesia (Gillard & Belanger, 1987).

Safety And Hazards


  • Toxicity : (S)-AMHEA is generally considered low-toxicity . However, specific safety data should be consulted.

  • Handling Precautions : Standard laboratory precautions apply during handling and synthesis.


Future Directions

Research on (S)-AMHEA continues to evolve:



  • Biomedical Applications : Investigate its potential as a therapeutic agent or precursor.

  • Enzymatic Approaches : Explore novel enzymatic routes for efficient synthesis.

  • Structural Studies : Understand its interactions with proteins and receptors.


Remember that this analysis provides a starting point, and further exploration of the literature is essential for a comprehensive understanding of (S)-AMHEA’s properties and applications1.


properties

IUPAC Name

(2S)-2-amino-5-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRARHOAIGIRUNR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-methylhex-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Seebach, O Bezençon, B Jaun… - Helvetica chimica …, 1996 - Wiley Online Library
Four cyclotetrapeptides containing one (1, 2) or two (3, 4) chiral amino acids have been C‐alkylated or C‐hydroxyalkylated through Li + or phosphazenium (P4 · H + ) enolates. The …
Number of citations: 56 onlinelibrary.wiley.com

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